4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine
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Overview
Description
4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-amine is an organic compound belonging to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond This particular compound features a chloro group at the 4’ position, a methoxy group at the 2’ position, and an amine group at the 4 position on the biphenyl structure
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds are often involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of a new carbon-carbon bond between two different organic groups, one being electrophilic and the other nucleophilic .
Biochemical Pathways
It’s known that compounds like this can be involved in various chemical reactions such as friedel-crafts acylation and Suzuki–Miyaura coupling , which are key steps in many biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-amine typically involves several steps, including halogenation, methoxylation, and amination reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The Suzuki–Miyaura coupling reaction is widely used in industrial settings due to its efficiency and the availability of reagents. Additionally, nucleophilic aromatic substitution reactions can be employed to introduce the amine group .
Chemical Reactions Analysis
Types of Reactions: 4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and iron(III) bromide (FeBr3) are used for bromination reactions.
Major Products Formed:
Oxidation: Formation of 4’-Chloro-2’-hydroxy-[1,1’-biphenyl]-4-amine.
Reduction: Formation of 4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-amine from its nitro precursor.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Utilized in the production of dyes, photographic materials, and as a precursor for agrochemicals.
Comparison with Similar Compounds
4-Chloro-4’-methoxy-1,1’-biphenyl: Similar structure but lacks the amine group.
4’-Chloro-2’-hydroxy-[1,1’-biphenyl]-4-amine: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness: The amine group further adds to its versatility in forming hydrogen bonds and participating in various chemical reactions .
Properties
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-16-13-8-10(14)4-7-12(13)9-2-5-11(15)6-3-9/h2-8H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVLGXFUOKOIHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716688 |
Source
|
Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334499-96-5 |
Source
|
Record name | [1,1′-Biphenyl]-4-amine, 4′-chloro-2′-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334499-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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